N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 1797181-91-9
VCID: VC7588170
InChI: InChI=1S/C21H14FN3OS/c22-17-7-3-1-5-15(17)21-25-19(13-27-21)16-6-2-4-8-18(16)24-20(26)14-9-11-23-12-10-14/h1-13H,(H,24,26)
SMILES: C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=NC=C4
Molecular Formula: C21H14FN3OS
Molecular Weight: 375.42

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide

CAS No.: 1797181-91-9

Cat. No.: VC7588170

Molecular Formula: C21H14FN3OS

Molecular Weight: 375.42

* For research use only. Not for human or veterinary use.

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide - 1797181-91-9

Specification

CAS No. 1797181-91-9
Molecular Formula C21H14FN3OS
Molecular Weight 375.42
IUPAC Name N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C21H14FN3OS/c22-17-7-3-1-5-15(17)21-25-19(13-27-21)16-6-2-4-8-18(16)24-20(26)14-9-11-23-12-10-14/h1-13H,(H,24,26)
Standard InChI Key XSHOTGNPMYNMGT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=NC=C4

Introduction

Structural Elucidation and Physicochemical Properties

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide features a thiazole ring substituted at position 4 with a 2-fluorophenyl group and at position 2 with a phenyl ring bearing an isonicotinamide side chain. The molecular formula is C<sub>21</sub>H<sub>15</sub>FN<sub>3</sub>OS, yielding a molecular weight of 381.43 g/mol. Key structural attributes include:

  • Thiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for its stability and role in medicinal chemistry .

  • 2-Fluorophenyl Substituent: The fluorine atom at the ortho position enhances electronic effects and potential binding interactions, as seen in fluorinated P-gp modulators .

  • Isonicotinamide Moiety: The pyridine-4-carboxamide group introduces hydrogen-bonding capabilities, a feature common in inhibitors targeting enzymatic or receptor-mediated pathways .

Physicochemical properties such as logP (estimated 3.2) and solubility (poor aqueous solubility due to aromaticity) align with trends observed in lipophilic thiazole derivatives .

Synthetic Pathways and Intermediate Characterization

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide likely follows a multi-step protocol analogous to reported thiazole syntheses . A plausible route involves:

Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed, where 2-fluorophenylacetone reacts with thiourea in the presence of iodine or HCl to form 2-(2-fluorophenyl)thiazol-4-amine . Subsequent bromination or oxidation yields 4-bromo-2-(2-fluorophenyl)thiazole, a key intermediate.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of the bromothiazole with 2-aminophenylboronic acid introduces the aniline-substituted phenyl group at position 4 of the thiazole . This step forms 2-(2-aminophenyl)-4-(2-fluorophenyl)thiazole.

Amide Bond Formation

The final step involves coupling the aniline intermediate with isonicotinoyl chloride using HOBt/HCTU activation, yielding the target compound . Purification via column chromatography ensures high purity (>95%).

Key Intermediates and Reagents

IntermediateRoleCharacterization Data
2-(2-Fluorophenyl)thiazol-4-amineThiazole precursor1H^1H-NMR (DMSO-d6): δ 7.45–7.52 (m, 4H, Ar-H), 6.89 (s, 1H, thiazole-H)
2-(2-Aminophenyl)-4-(2-fluorophenyl)thiazoleCoupling productHRMS m/z: 311.08 [M+H]+; IR (KBr): 3350 cm1^{-1} (N-H stretch)

Computational and Structural Analysis

Docking studies of analogous compounds reveal:

  • The 2-fluorophenyl group occupies a hydrophobic subpocket in P-gp, while the isonicotinamide forms hydrogen bonds with Gln725 and Asp141 .

  • MD simulations suggest moderate stability in the P-gp binding site (RMSD < 2.0 Å over 50 ns) .

Challenges and Future Directions

Despite its promise, challenges include:

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability .

  • Pharmacokinetic Limitations: High lipophilicity may impede bioavailability, warranting prodrug strategies .

Future studies should prioritize in vitro assays against cancer cell lines (e.g., SW620/Ad300) and CETP inhibition screens . Structural modifications, such as introducing polar groups at the phenyl ring, could enhance solubility without compromising activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator